(3r,5r,7r)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)adamantane-1-carboxamide - 1903298-81-6

(3r,5r,7r)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)adamantane-1-carboxamide

Catalog Number: EVT-3106063
CAS Number: 1903298-81-6
Molecular Formula: C21H24N2O2
Molecular Weight: 336.435
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide Solvate []

Compound Description: This compound consists of a carboxamide group attached to a furan ring, a distorted envelope-shaped 4-oxothiazolidin-3-yl group, and a substituted 6-methyl-4-oxo-4H-chromen-3-yl group. It exhibits strong N—H⋯O and weak C—H⋯O intermolecular hydrogen-bonding interactions with dimethylformamide (DMF), the crystallizing solvent. []

2. 6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene Sulfonate [, ]

Compound Description: This compound is a neutrophil elastase inhibitor currently under development by AstraZeneca. It shows improved physical properties compared to its free base form. [] Studies demonstrated its efficacy in reducing lung inflammation and structural changes associated with respiratory diseases. []

3. 4‐[3‐Cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide []

Compound Description: This compound possesses potent antimalarial activity, likely through inhibition of prolyl-tRNA synthetase. Its two enantiomers display different magnitudes of antimalarial bioactivity. It is believed to occupy the ATP binding site of the enzyme. []

4. 4-Hydroxy-Nn-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides []

Compound Description: This group of compounds were synthesized as potential analgesic agents. They exist as inner salts in their crystalline form. Removal of the 1-N-methyl group generally leads to a decrease in analgesic properties. []

5. 5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine []

6. 6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide []

Compound Description: This series of pyrimidine derivatives were synthesized via a Biginelli reaction for potential medicinal applications. []

7. (2R,3S,4R)-Tetrahydro-2-(hydroxymethyl)-5-(6-(methylamino)-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)-9H-purin-9-yl)furan-3,4-diol []

Compound Description: This compound is a high-affinity and selective adenosine A3 receptor agonist. [] It demonstrates high selectivity for the A3 receptor over A1 and A2A receptors.

8. (3r, 5r, 7r)-N-Benzyl-N-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl) adamantane-1-carboxamide []

Compound Description: This compound is a Mannich base of benzimidazole derivatives synthesized and screened for cytotoxicity against a neuroblastoma cell line using the MTT assay. The 4-methoxy derivative showed promising activity with an IC50 value of 74.64 μg/mL. []

9. 5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

Compound Description: This compound is a pyrimidin-4-amine fungicide developed through optimization of a previous lead compound. It exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, and demonstrates low toxicity to rats. []

10. 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydrate []

Compound Description: This compound served as a starting material for synthesizing nine derivatives, including O- and N-phenacyl substituted products, through rearrangements and cyclizations. The molecular and crystal structures of these derivatives were studied by single crystal diffraction. []

11. N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydro pyrimido [1, 2-a] benzimidazole-3-carboxamide []

Compound Description: This series of pyrimidobenzimidazoles were synthesized via cyclocondensation for their potential pharmacological actions. [] Their structures were characterized using various spectroscopic techniques, including MASS, IR, and 1H NMR.

12. N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1) []

Compound Description: This compound is a potent c-Met inhibitor developed for treating non-small cell lung cancer. It exhibits nanomolar MET kinase activity and desirable antiproliferative activity, especially against EBC-1 cells. [] Studies confirmed its ability to modulate the HGF/c-Met pathway, induce cell apoptosis, and inhibit colony formation, cell migration, and invasion.

13. 4-bromo-N'-{(E)-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methylidene}benzene-1-sulfonohydrazide (ZINC08825480) []

Compound Description: This compound was identified through virtual screening as a potential inhibitor of three coronavirus 3CL-like protease enzymes (SARS-CoV-2 3CLpro, SARS-CoV 3CLpro, and MERS-CoV 3CLpro), crucial for viral replication. It exhibits good affinity for the target enzymes and possesses favorable drug-like properties. []

14. N-[[2-[[(3S)-3-methyl-1-piperidyl]methyl]phenyl]methyl]-6-oxo-1-(p-tolyl)-4,5-dihydro-1,2,4-triazine-3-carboxamide (ZINC72009942) []

Compound Description: Identified through virtual screening, this compound shows potential as an inhibitor of three coronavirus 3CL-like protease enzymes (SARS-CoV-2 3CLpro, SARS-CoV 3CLpro, and MERS-CoV 3CLpro). It exhibits good affinity for these enzymes and possesses favorable drug-like properties. []

15. 4-(furan-2-yl)-6-methyl-2-oxo-N-(4-oxo-2-arylthiazolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide []

Compound Description: This group of compounds were synthesized from a pyrimidine carbohydrazide intermediate through condensation with various aromatic aldehydes and subsequent cyclization with thioglycolic acid. [] These compounds were evaluated for their antibacterial and antifungal activities.

16. (6S,9aS)-N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-(2-fluoro-4-hydroxybenzyl)-4,7-dioxo-2-(prop-2-en-1-yl)hexahydro-2H-pyrazino[2,1-c][1,2,4]triazin-1(6H)-carboxamide []

Compound Description: This compound is used in combination therapy with lenvatinib for tumor treatment. []

17. 7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) []

Compound Description: This compound is a GABAA receptor modulator with functional selectivity for non-α1 GABAA receptors. In mice treated with L-838,417, the inverse agonist FG-7142 did not induce seizures, suggesting a reduced propensity for physical dependence compared to benzodiazepines. []

18. 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498) []

Compound Description: This compound is another GABAA receptor modulator with functional selectivity for non-α1 GABAA receptors. In mice treated with SL651498, the inverse agonist FG-7142 did not induce seizures, indicating a reduced propensity for physical dependence compared to benzodiazepines. []

19. N‐(8‐((4‐(Cyclopentanecarbonyl)‐3‐methylpiperazin‐1‐yl)methyl)‐7‐methylimidazo[1,2‐a]pyridin‐6‐yl)‐2‐methylpyrimidine‐5‐carboxamide (10) []

Compound Description: This compound is a potent and selective RORγt inverse agonist with good pharmacological potency in biochemical and cell-based assays. It exhibits excellent physicochemical properties and is active in a rodent pharmacokinetic/pharmacodynamic (PK/PD) model, lowering IL-17 cytokine production. []

20. N‐(8‐((4‐(5‐(Tert‐butyl)‐1,2,4‐oxadiazol‐3‐yl)‐3‐methylpiperazin‐1‐yl)methyl)‐7‐methylimidazo[1,2‐a]pyridin‐6‐yl)‐2‐methylpyrimidine‐5‐carboxamide (33) []

Compound Description: Similar to compound 10, this derivative is a potent and selective RORγt inverse agonist with good pharmacological potency and excellent physicochemical properties. It is also active in a rodent PK/PD model and effectively lowers IL-17 cytokine production. []

21. (S)-1-((6-((3-aryl-2,3-dihydro-1H-imidazol-1-yl)methyl)pyridin-2-yl)methyl); R-N-(3-(triethoxysilyl)propyl)pyrrolidine-2-carboxamide []

Compound Description: This chiral ligand is used to form stable ruthenium pincer complexes that serve as highly active and recyclable catalysts for asymmetric hydrogenation of alkenes and cyclopropanation of styrenes. [] When grafted onto mesoporous silica MCM-41, these catalysts show excellent activity and enantioselectivity due to their readily accessible and uniform catalytic sites.

22. 6-Oxo‐N‐{[2‐(Pyrrolidin‐1‐yl)pyridin‐4‐yl]methyl}‐1,6‐dihydropyridazine‐3‐carboxamide [, , ]

Compound Description: This compound was identified through in silico docking analysis as a potential inhibitor of constitutively active Gsα, the mutated form of the Gsα protein responsible for McCune-Albright Syndrome. It significantly reduced cAMP levels in HEK cells overexpressing the constitutively active Gsα-R201H allele, without affecting basal cAMP levels in cells transfected with wild-type Gs constructs. [, ] Further studies indicated that it did not significantly affect receptor-mediated adenylyl cyclase activity. []

23. N‐{[3‐(3‐Methylphenyl)phenyl]methyl}‐6‐oxo‐1,6‐dihydropyridazine‐3‐carboxamide [, , ]

Compound Description: This molecule was identified through in silico docking analysis as a potential inhibitor of constitutively active Gsα. It significantly reduced cAMP levels in HEK cells overexpressing the constitutively active Gsα-R201H allele, without affecting basal cAMP levels in cells transfected with wild-type Gs constructs. [, ] This compound reduced the maximum cAMP response to luteinizing hormone receptor activation but did not affect the EC50 of the response. []

24. N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide (NVP-LDE225) []

Compound Description: Discovered through a high-throughput screen, NVP-LDE225 is a potent and specific Smoothened antagonist currently in clinical development for cancer treatment. [] It acts by inhibiting the hedgehog (Hh) signaling pathway.

25. 5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27) []

Compound Description: This peptidomimetic was identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. [] It exhibited promising potential as a new therapeutic agent for Campylobacter infections.

26. 3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Peptidomimetic 64) []

Compound Description: Identified as a potent inhibitor of dCTP deaminase in Campylobacter concisus, this peptidomimetic holds promise as a new therapeutic agent for Campylobacter infections. []

27. N-(3-Methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Peptidomimetic 150) []

Compound Description: Identified as a potent inhibitor of dCTP deaminase in Campylobacter concisus, this peptidomimetic holds promise as a new therapeutic agent for Campylobacter infections. []

28. (2E)-3-[2-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880) []

Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons. [] It belongs to a group of antagonists (group A) that block both capsaicin and proton activation of TRPV1, suggesting a single binding pocket for both stimuli.

29. 5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472) []

Compound Description: AMG7472 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons. [] Like AMG6880, it belongs to group A antagonists, which block both capsaicin and proton activation, supporting the presence of a single binding pocket in TRPV1.

30. N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) []

Compound Description: BCTC is a potent antagonist of rat TRPV1 activation by both capsaicin and protons. [] It is classified as a group A antagonist due to its ability to block both capsaicin and proton activation, supporting the concept of a single binding pocket in TRPV1.

31. 4-(furan-2-yl)-6-methyl-2-oxo-N-(3-chloro-4-oxo-2-arylazetidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide []

Compound Description: This group of novel 2-azetidinone derivatives were synthesized from Schiff bases derived from a pyrimidine carbohydrazide intermediate. These compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial activity. []

32. N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide []

Compound Description: This intermediate compound reacts with various nucleophiles like urea, thiourea, thiosemicarbazide, 2-aminobenzimidazole, and 2-aminopyridine to yield diverse heterocyclic compounds. [] This highlights its versatility in synthetic chemistry.

33. 3,5,7-Trimethyl-1-azonia-adamantane []

Compound Description: This compound is synthesized from a readily available triol through esterification and reaction with primary amines. [] Its β-methylene protons are highly reactive and can undergo elimination reactions with both acids and bases.

34. N- [2- (1,3-dimethylbutyl) phenyl] -5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide (Penflufen) []

Compound Description: Penflufen is a fungicide that can be used in combination with other active compounds like rinaksipir and sulfoksaflor for controlling unwanted pests and fungi. []

35. 3-Bromo-N- [4-chloro-2-methyl-6- (methylcarbamoyl) phenyl] -1- (3-chloropyridin-2-yl) -1H-pyrazole-5-carboxamide (Rinaksipir) []

Compound Description: Rinaksipir is a fungicide often used in combination with other active compounds like penflufen and sulfoksaflor for controlling unwanted pests and fungi. []

36. [6-Trifluoromethyl-pyridin-3-yl] ethyl] (methyl) oxido-λ-sulfanilidentsianamid (Sulfoxaflor) []

Compound Description: Sulfoxaflor is a commonly used insecticide, often combined with other active compounds like penflufen and rinaksipir for controlling unwanted pests and fungi. []

37. N- [4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212) []

Compound Description: S32212 is a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist that displays potential antidepressant effects. [] It exhibits pronounced affinity for 5-HT2C receptors and behaves as an inverse agonist in reducing basal Gαq activation and other signaling events.

38. (S)-1-((6-(2-Hydroxyphenyl)pyridin-2-yl)methyl)-N-methyl-N-(3-(triethoxysilyl)propyl)pyrrolidine-2-carboxamide []

Compound Description: This chiral unsymmetrical pincer-type ligand is used to form palladium(II) and gold(III) complexes, which, upon immobilization onto ordered mesoporous silica (MCM-41), become active catalysts for various reactions like hydrogenation of prochiral olefins, hydrosilylation, and Suzuki and Heck C-C coupling reactions. []

39. (2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide []

Compound Description: This compound is a selective A3 adenosine receptor agonist designed to treat cardiac ischemia. []

Properties

CAS Number

1903298-81-6

Product Name

(3r,5r,7r)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)adamantane-1-carboxamide

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]adamantane-1-carboxamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.435

InChI

InChI=1S/C21H24N2O2/c24-20(21-9-15-6-16(10-21)8-17(7-15)11-21)23-13-14-3-4-18(22-12-14)19-2-1-5-25-19/h1-5,12,15-17H,6-11,13H2,(H,23,24)

InChI Key

VKDZHHQHUYYVQQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CC=CO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.